molecular formula C11H17NO B13046756 1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine

1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine

Cat. No.: B13046756
M. Wt: 179.26 g/mol
InChI Key: OMHXOYQQRWBJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine is an organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group attached to a methoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine typically involves the reaction of 2,5-dimethylphenyl derivatives with methoxyethanamine under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction followed by reductive amination. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one
  • 1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one

Uniqueness

1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyethanamine moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications in various fields.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics. Further research and exploration are necessary to fully understand and utilize this compound’s potential.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2-methoxyethanamine

InChI

InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(12)7-13-3/h4-6,11H,7,12H2,1-3H3

InChI Key

OMHXOYQQRWBJGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(COC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.